Piperidin-4-one hydrochloride hydrate
Overview
Description
. It is a derivative of piperidine and is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Piperidin-4-one hydrochloride hydrate, also known as 4-piperidone hydrochloride monohydrate, is a compound with a wide range of potential targets. One of the primary targets identified is Liver carboxylesterase 1 . This enzyme plays a crucial role in the detoxification of xenobiotics and in the activation of ester and amide prodrugs .
Mode of Action
It is known that the compound interacts with its targets, such as liver carboxylesterase 1, to exert its effects . The compound’s interaction with its targets may result in changes in the biochemical processes within the cell, leading to its pharmacological effects.
Biochemical Pathways
It is known that the compound can influence the activity of enzymes involved in the detoxification of xenobiotics . This suggests that the compound may play a role in modulating the body’s response to foreign substances.
Pharmacokinetics
It is known that the compound is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . This suggests that the compound may have significant bioavailability and could be distributed throughout the body to exert its effects.
Biochemical Analysis
Biochemical Properties
Piperidin-4-one hydrochloride hydrate is involved in the synthesis of various piperidine derivatives, which are intermediates in alkaloid syntheses . It participates in a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and itself to afford the corresponding tertiary propargylamines
Cellular Effects
The cellular effects of this compound are not well-studied. Some derivatives of Piperidin-4-one have shown promising results. For instance, 3,5-Bis(arylidene)-4-piperidone scaffolds, considered curcumin mimics, have exhibited diverse bio-properties, including enhanced antiproliferative properties against HeLa (cervical cancer) cells .
Molecular Mechanism
It is known to participate in various reactions leading to the formation of different piperidine derivatives . These derivatives can inhibit the tubulin polymerization, indicating potential antiproliferative activity .
Metabolic Pathways
Its derivatives have been found to inhibit fungal ergosterol biosynthesis, a crucial metabolic pathway in fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidin-4-one hydrochloride hydrate can be synthesized through several methods, including the oxidation of piperidine or the hydrolysis of 4-piperidone derivatives. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the use of catalysts to improve yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Piperidin-4-one hydrochloride hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group in the compound.
Major Products Formed:
Oxidation: Piperidin-4-one derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidin-4-one derivatives.
Scientific Research Applications
Piperidin-4-one hydrochloride hydrate is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of various chemical products.
Comparison with Similar Compounds
2-Piperidinone: Another derivative of piperidine with different reactivity.
3-Piperidinone: Similar structure but different chemical properties.
Properties
IUPAC Name |
piperidin-4-one;hydrate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH.H2O/c7-5-1-3-6-4-2-5;;/h6H,1-4H2;1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWRTZOXMUOJER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=O.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960517 | |
Record name | Piperidin-4-one--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40064-34-4 | |
Record name | Piperonylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040064344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidin-4-one--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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